molecular formula C15H16N4O2 B11031894 3-{[(2-amino-4-phenyl-1H-imidazol-1-yl)amino]methylidene}pentane-2,4-dione

3-{[(2-amino-4-phenyl-1H-imidazol-1-yl)amino]methylidene}pentane-2,4-dione

Cat. No.: B11031894
M. Wt: 284.31 g/mol
InChI Key: WBCTWLPZNZENPZ-DQWWXIBASA-N
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Description

3-{[(2-AMINO-4-PHENYL-1H-IMIDAZOL-1-YL)AMINO]METHYLENE}-2,4-PENTANEDIONE is a complex organic compound that features an imidazole ring, a phenyl group, and a pentanedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-AMINO-4-PHENYL-1H-IMIDAZOL-1-YL)AMINO]METHYLENE}-2,4-PENTANEDIONE typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-4-phenyl-1H-imidazole with a suitable aldehyde or ketone, followed by cyclization and further functionalization to introduce the pentanedione moiety. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high throughput. Solvent recovery and recycling, as well as waste management, are also important considerations in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-AMINO-4-PHENYL-1H-IMIDAZOL-1-YL)AMINO]METHYLENE}-2,4-PENTANEDIONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-{[(2-AMINO-4-PHENYL-1H-IMIDAZOL-1-YL)AMINO]METHYLENE}-2,4-PENTANEDIONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[(2-AMINO-4-PHENYL-1H-IMIDAZOL-1-YL)AMINO]METHYLENE}-2,4-PENTANEDIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the phenyl group and pentanedione moiety can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2-AMINO-4-PHENYL-1H-IMIDAZOL-1-YL)AMINO]METHYLENE}-2,4-PENTANEDIONE is unique due to its combination of an imidazole ring, a phenyl group, and a pentanedione moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

(Z)-3-[(E)-(2-amino-4-phenylimidazol-1-yl)iminomethyl]-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C15H16N4O2/c1-10(20)13(11(2)21)8-17-19-9-14(18-15(19)16)12-6-4-3-5-7-12/h3-9,20H,1-2H3,(H2,16,18)/b13-10-,17-8+

InChI Key

WBCTWLPZNZENPZ-DQWWXIBASA-N

Isomeric SMILES

C/C(=C(\C=N\N1C=C(N=C1N)C2=CC=CC=C2)/C(=O)C)/O

Canonical SMILES

CC(=C(C=NN1C=C(N=C1N)C2=CC=CC=C2)C(=O)C)O

Origin of Product

United States

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